molecular formula C23H20F2N2O4S B10787305 RHPS4 methosulfate

RHPS4 methosulfate

Cat. No.: B10787305
M. Wt: 458.5 g/mol
InChI Key: VRWGYMXWYZBBGF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

RHPS4 methosulfate, also known as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, is a pentacyclic acridine compound. It is primarily recognized for its ability to inhibit telomerase activity by targeting the telomeric DNA G-quadruplex structure. This compound has garnered significant attention in the field of cancer research due to its potential to induce telomere dysfunction and inhibit tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RHPS4 methosulfate involves multiple steps, starting with the preparation of the quino[4,3,2-kl]acridinium core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

RHPS4 methosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

RHPS4 methosulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

RHPS4 methosulfate is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its high efficacy in stabilizing G-quadruplex structures and its potent telomerase inhibitory activity. Its ability to induce telomere dysfunction and target mitochondrial DNA G-quadruplexes sets it apart from other similar compounds .

List of Similar Compounds

Properties

IUPAC Name

4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWGYMXWYZBBGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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